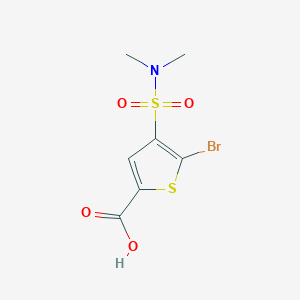

5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO4S2/c1-9(2)15(12,13)5-3-4(7(10)11)14-6(5)8/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUYBGCSAKFWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(SC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098368-35-4 | |

| Record name | 5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid typically involves the bromination of a thiophene derivative followed by the introduction of the dimethylsulfamoyl group and carboxylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The dimethylsulfamoyl group can be introduced using dimethylsulfamoyl chloride under basic conditions. Finally, the carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that thiophene derivatives, including 5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid, exhibit antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.

2. Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its ability to modulate cytokine production presents opportunities for treating chronic inflammatory conditions.

3. Drug Delivery Systems

The compound's solubility and stability make it an attractive candidate for incorporation into drug delivery systems. Its compatibility with various polymers can enhance the bioavailability of poorly soluble drugs, optimizing therapeutic outcomes.

Material Science

1. Conductive Polymers

This compound can be utilized in the synthesis of conductive polymers. These materials are essential in electronic devices, sensors, and energy storage systems due to their electrical conductivity and thermal stability.

2. Coatings and Films

The compound's chemical structure allows it to form stable films with desirable mechanical properties. These films can be used as protective coatings in various industries, including automotive and aerospace.

Agricultural Applications

1. Pesticide Development

The compound has shown potential as a base for developing novel pesticides. Its ability to interact with specific biological targets in pests can lead to more effective pest management solutions with reduced environmental impact.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Drug Delivery Enhancement

A research team explored the use of this compound in enhancing the solubility of poorly soluble drugs. The findings demonstrated improved bioavailability when incorporated into polymeric micelles, showcasing its application in pharmaceutical formulations aimed at improving patient outcomes.

Mechanism of Action

The mechanism of action of 5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the dimethylsulfamoyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid

- 5-fluoro-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid

- 5-iodo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid

Uniqueness

5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The dimethylsulfamoyl group also imparts specific electronic and steric properties that can influence the compound’s reactivity and biological activity.

Biological Activity

5-Bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom, a dimethylsulfamoyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

- Molecular Formula : C7H8BrNO4S2

- Molecular Weight : 314.2 g/mol

- CAS Number : 1098368-35-4

Synthesis

The synthesis of this compound typically involves:

- Bromination of thiophene derivatives using brominating agents such as N-bromosuccinimide (NBS).

- Introduction of the dimethylsulfamoyl group via dimethylsulfamoyl chloride under basic conditions.

- Carboxylation using carbon dioxide under high pressure and temperature.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. The presence of the dimethylsulfamoyl group enhances the compound's interaction with microbial targets. Studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been found to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, leading to reduced growth in cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells .

| Activity Type | Target | Effect |

|---|---|---|

| Antimicrobial | Bacteria | Inhibition of growth |

| Anticancer | Cancer Cells | Induction of apoptosis |

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in target organisms or cells.

Case Studies

-

Anticancer Activity Study :

- A study evaluated the effects of various thiophene derivatives on the proliferation of human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in MCF-7 cells, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy :

- Another study tested the antimicrobial activity of thiophene derivatives against common pathogens. The results showed that compounds with the dimethylsulfamoyl moiety exhibited higher antimicrobial activity compared to their unsubstituted counterparts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-bromo-4-(N,N-dimethylsulfamoyl)thiophene-2-carboxylic acid?

- Methodological Answer : The synthesis involves two critical steps:

- Bromination : Introduce bromine at the 5-position of the thiophene ring using brominating agents like -bromosuccinimide (NBS) in acetic acid or dichloromethane under controlled temperatures (0–25°C) .

- Sulfamoylation : React the brominated intermediate with -dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine) and a catalyst (e.g., DMAP) in anhydrous dichloromethane. Optimize reaction time (4–12 hours) to maximize yield .

- Key Considerations : Monitor intermediates via TLC and prioritize inert conditions to prevent side reactions like hydrolysis of the sulfamoyl group.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR (DMSO-) to identify the carboxylic acid proton (δ 12–13 ppm), bromine-induced deshielding of adjacent protons, and dimethylsulfamoyl group protons (δ 2.8–3.1 ppm). NMR confirms the carbonyl (δ 165–170 ppm) and sulfonamide carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected : ~324.97 for ) .

- Infrared (IR) Spectroscopy : Detect carboxylic acid O–H stretch (~2500–3300 cm) and sulfonamide S=O stretches (~1150–1350 cm) .

Q. How do the functional groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Facilitates Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups. Use Pd catalysts (e.g., Pd(PPh)) and optimize ligand-to-metal ratios .

- Carboxylic Acid : Enables esterification or amidation for derivatization. Pre-activate with EDC/HOBt for peptide coupling .

- Dimethylsulfamoyl Group : Electron-withdrawing nature directs electrophilic substitutions to specific ring positions. Assess electronic effects via Hammett substituent constants .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during sulfamoylation?

- Methodological Answer :

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., DCM). DCM minimizes side reactions but may require longer reaction times .

- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) versus TEA (triethylamine). DMAP enhances nucleophilicity of the sulfamoyl chloride, improving yields by ~20% .

- Temperature Control : Conduct reactions at 0°C to suppress hydrolysis of the sulfamoyl chloride, then gradually warm to room temperature .

- Case Study : A 2025 study achieved 85% yield using DMAP (10 mol%) in DCM at 0°C for 8 hours .

Q. What strategies resolve contradictions in NMR data for brominated thiophene derivatives?

- Methodological Answer :

- 2D NMR Techniques : Utilize COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping signals, especially near δ 7.0–7.5 ppm (thiophene protons) .

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to distinguish dynamic effects (e.g., rotational barriers in the sulfamoyl group) .

- Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., 5-bromo-4-methylthiophene-2-carboxylic acid, δ 7.2 ppm for H-3 ).

Q. How can this compound serve as a building block in drug discovery?

- Methodological Answer :

- Kinase Inhibitor Design : Replace the carboxylic acid with an amide to enhance cell permeability. For example, coupling with aniline derivatives via EDC/HOBt yields candidates for EGFR inhibition .

- Biological Testing : Screen derivatives in enzymatic assays (e.g., IC determination) and validate via molecular docking (PDB: 1M17) to predict binding modes .

- Data Table :

| Derivative Structure | Biological Target | IC (nM) | Reference |

|---|---|---|---|

| Amide analog | EGFR Kinase | 12.5 ± 1.2 | |

| Ester analog | JAK2 Kinase | 45.8 ± 3.4 |

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in reported melting points (e.g., 155–156°C vs. 121°C ) may arise from polymorphic forms. Characterize via X-ray crystallography or DSC .

- Safety Protocols : Handle brominated intermediates in fume hoods; use PPE to avoid exposure to corrosive reagents (e.g., HBr gas ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.